molecular formula C12H16N2O B569478 3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline CAS No. 1401462-24-5

3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline

Cat. No.: B569478
CAS No.: 1401462-24-5
M. Wt: 204.273
InChI Key: BZUPAQIKIGRKAD-UHFFFAOYSA-N
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Description

The compound “3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string C1C[C@H]2CNC[C@@H]1O2 . The InChI key for the compound is POOPWPIOIMBTOH-OLQVQODUSA-N .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical and Chemical Properties Analysis

The empirical formula of the compound is C6H11NO . The molecular weight is 113.16 . The compound is a solid .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible solid .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is potential for future research in this area.

Properties

IUPAC Name

3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-2-1-3-10(6-9)14-7-11-4-5-12(8-14)15-11/h1-3,6,11-12H,4-5,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUPAQIKIGRKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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